molecular formula C11H8BrNO3 B1409746 Ethyl 2-bromo-3-cyano-5-formylbenzoate CAS No. 1807078-22-3

Ethyl 2-bromo-3-cyano-5-formylbenzoate

Cat. No.: B1409746
CAS No.: 1807078-22-3
M. Wt: 282.09 g/mol
InChI Key: AIXVCWQSIXXIFW-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3 It is a derivative of benzoic acid and contains functional groups such as bromine, cyano, and formyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-3-cyano-5-formylbenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 3-cyano-5-formylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow chemistry techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano and formyl groups can be reduced to amines and alcohols, respectively, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

Major Products Formed

    Substitution: Formation of ethyl 2-azido-3-cyano-5-formylbenzoate or ethyl 2-thiocyanato-3-cyano-5-formylbenzoate.

    Reduction: Formation of ethyl 2-bromo-3-aminomethyl-5-hydroxybenzoate.

    Oxidation: Formation of ethyl 2-bromo-3-cyano-5-carboxybenzoate.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-formylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-formylbenzoate depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-bromo-3-cyano-5-formylbenzoate can be compared with other similar compounds such as:

  • Ethyl 2-bromo-5-cyanobenzoate
  • Isopropyl 2-bromo-5-cyanobenzoate
  • tert-Butyl 2-bromo-5-cyanobenzoate

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-4-7(6-14)3-8(5-13)10(9)12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXVCWQSIXXIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-3-cyano-5-formylbenzoate
Reactant of Route 2
Ethyl 2-bromo-3-cyano-5-formylbenzoate
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Ethyl 2-bromo-3-cyano-5-formylbenzoate
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Ethyl 2-bromo-3-cyano-5-formylbenzoate
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Ethyl 2-bromo-3-cyano-5-formylbenzoate
Reactant of Route 6
Ethyl 2-bromo-3-cyano-5-formylbenzoate

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